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molecular formula C10H15NO2 B8492443 4-Ethoxy-3,5-dimethyl-2-pyridylmethanol

4-Ethoxy-3,5-dimethyl-2-pyridylmethanol

Cat. No. B8492443
M. Wt: 181.23 g/mol
InChI Key: NKRCULYBODYSHA-UHFFFAOYSA-N
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Patent
US04981861

Procedure details

32.9 g of (4-ethoxy-3,5-dimethyl-2-pyridyl)methyl acetate were dissolved in 190 ml of ethanol. 95 ml of 3N sodium hydroxide solution were then added dropwise thereto at 0° and the mixture was stirred at room temperature for a further 3 hours. The ethanol was subsequently removed in vacuo and the residual aqueous solution was extracted three times with 200 ml of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. The residue crystallized from petroleum ether and there was obtained 4-ethoxy-3,5-dimethyl-2-pyridylmethanol of melting point 58-59° .
Name
(4-ethoxy-3,5-dimethyl-2-pyridyl)methyl acetate
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:11]([CH3:12])=[C:10]([O:13][CH2:14][CH3:15])[C:9]([CH3:16])=[CH:8][N:7]=1)(=O)C.[OH-].[Na+]>C(O)C>[CH2:14]([O:13][C:10]1[C:9]([CH3:16])=[CH:8][N:7]=[C:6]([CH2:5][OH:4])[C:11]=1[CH3:12])[CH3:15] |f:1.2|

Inputs

Step One
Name
(4-ethoxy-3,5-dimethyl-2-pyridyl)methyl acetate
Quantity
32.9 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C(=C1C)OCC)C
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
95 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at 0° and the mixture was stirred at room temperature for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was subsequently removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residual aqueous solution was extracted three times with 200 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue crystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=C(C(=NC=C1C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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